molecular formula C20H24N2O2S B2546578 N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(phenylthio)propanamide CAS No. 1797317-89-5

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(phenylthio)propanamide

Cat. No. B2546578
CAS RN: 1797317-89-5
M. Wt: 356.48
InChI Key: FWJUZFCAUHAWHR-UHFFFAOYSA-N
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Description

The compound N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(phenylthio)propanamide is a novel derivative that can be associated with various pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, similar structures have been synthesized and evaluated for their biological activities, such as antioxidant, anticancer, antibacterial, and antifungal properties . These compounds typically contain a propanamide backbone with various aromatic and heteroaromatic substitutions, which are crucial for their biological activities.

Synthesis Analysis

The synthesis of related compounds often involves the formation of propanamide derivatives with different substituents. For instance, the synthesis of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives is confirmed by spectroscopic methods like IR, 1H-, 13C-NMR, and mass spectrometry . Similarly, the synthesis of other related compounds involves halogenated hydrocarbon amination reactions and condensation reactions with strong bases . These methods are indicative of the potential synthetic routes that could be employed for the synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(phenylthio)propanamide.

Molecular Structure Analysis

The molecular structure of related compounds is typically confirmed using spectroscopic techniques and, in some cases, X-ray crystallography . The molecular geometry, including bond lengths and angles, can be compared with calculated structures using density functional theory (DFT) to ensure accuracy . The presence of various substituents like methoxy, phenylthio, and pyrrolidinyl groups can significantly influence the molecular conformation and, consequently, the biological activity.

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes their ability to undergo transformations in different conditions. For example, the transformation of S-[1-(4-methoxyphenyl)pyrrolidin-2-on-3-yl]isothiuronium bromide into a thiazolidinone derivative is catalyzed by bases and involves a ring-opening mechanism . These types of reactions are crucial for understanding the chemical behavior and potential metabolism of the compound in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. The presence of different functional groups affects properties like solubility, melting point, and stability. For instance, the IR carbonyl band analysis provides insights into the conformations of N-methoxy-N-methyl-2-[(4'-substituted)phenylthio]propanamides, which can affect their physical properties . Additionally, the crystal packing and hydrogen bonding patterns observed in X-ray crystallography studies can give clues about the compound's solid-state properties .

Scientific Research Applications

Anticancer Activity

A study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide demonstrated significant anticancer properties. These derivatives, including a compound structurally related to N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(phenylthio)propanamide, showed potent activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The antioxidant activity of these compounds was also highlighted, showing potential in combatting oxidative stress within cancerous environments (I. Tumosienė et al., 2020).

Receptor Antagonism

Research on nonpeptide alphavbeta3 antagonists, which are structurally similar to N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(phenylthio)propanamide, has shown efficacy in the prevention and treatment of osteoporosis. These compounds demonstrate a potent and selective antagonism of the alpha(v)beta(3) receptor, indicating their potential in regulating bone turnover and treating related diseases (J. Hutchinson et al., 2003).

properties

IUPAC Name

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c1-24-18-11-13-22(15-18)17-9-7-16(8-10-17)21-20(23)12-14-25-19-5-3-2-4-6-19/h2-10,18H,11-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJUZFCAUHAWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-3-(phenylthio)propanamide

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